molecular formula C24H28N2O B10887848 Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10887848
M. Wt: 360.5 g/mol
InChI Key: YLNHOSKJHXETSU-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines biphenyl and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps. One common method starts with the preparation of the biphenyl and piperazine intermediates, followed by their coupling under specific reaction conditions. For instance, the biphenyl moiety can be synthesized through a Suzuki coupling reaction, while the piperazine derivative can be prepared via nucleophilic substitution reactions. The final coupling step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O

Molecular Weight

360.5 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H28N2O/c27-24(23-13-11-22(12-14-23)21-9-5-2-6-10-21)26-17-15-25(16-18-26)19-20-7-3-1-4-8-20/h1-3,5-6,9-14,20H,4,7-8,15-19H2

InChI Key

YLNHOSKJHXETSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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